molecular formula C16H26N2O7 B562056 Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate CAS No. 127020-33-1

Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate

Cat. No.: B562056
CAS No.: 127020-33-1
M. Wt: 358.39 g/mol
InChI Key: PXWVUVOKSNIQAN-UHFFFAOYSA-N
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Description

“Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate” is a chemical compound with the molecular formula C16H26N2O7 . Unfortunately, there is not much specific information available about this compound.


Molecular Structure Analysis

The molecular structure of this compound involves an oxazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an acetamido group and a malonate ester group .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis Techniques : A study focused on synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, a compound related to Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate, through new methods. The process involved amination and cyclization of epichloeohydrin and the reaction of N-substituted ethyl carbamate with glycidylacetamide (Yang Chao, 2008).

Antibacterial and Antimicrobial Applications

  • Antibacterial Properties : Oxazolidinones, including this compound analogs, have shown significant antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).

Analytical Techniques

  • LC/MS/MS Analysis : A liquid chromatography-tandem mass spectrometric method was developed for the determination of a new oxazolidinone antibiotic DA-7867, closely related to this compound, in human plasma (H. Ji et al., 2004).

Chemical Modifications for Safety and Efficacy

  • Chemical Modification to Enhance Safety : Research on oxazolidinones, including compounds similar to this compound, has focused on improving safety profiles and antibacterial spectrum. Modifications like substituting 1,2,3-triazole for conventional acetamide functionality in oxazolidinones reduced activity against monoamine oxidase A, improving safety (Reck et al., 2005).

Enzymatic Applications

  • Enzymatic Desymmetrization : Enzymatic desymmetrization of 2-tert-butoxycarbonylamino-2-methyl-1,3-propanediol was used to prepare chiral building blocks for the synthesis of α-substituted alanine derivatives, showcasing the potential for creating enantiomerically pure compounds related to this compound (Tsuji et al., 2005).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate involves the reaction of diethyl acetamidomalonate with 2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde, followed by a decarboxylation step.", "Starting Materials": [ "Diethyl acetamidomalonate", "2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde" ], "Reaction": [ "Step 1: Diethyl acetamidomalonate and 2-ethyl-5-methyl-3-oxo-1,2-oxazolidine-4-carbaldehyde are reacted in the presence of a base catalyst such as sodium ethoxide or potassium tert-butoxide.", "Step 2: The resulting intermediate is treated with a decarboxylation reagent such as sodium hydroxide or potassium hydroxide to remove the carboxylic acid group and form the final product, Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate." ] }

CAS No.

127020-33-1

Molecular Formula

C16H26N2O7

Molecular Weight

358.39 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate

InChI

InChI=1S/C16H26N2O7/c1-6-18-13(20)12(10(4)25-18)9-16(17-11(5)19,14(21)23-7-2)15(22)24-8-3/h10,12H,6-9H2,1-5H3,(H,17,19)

InChI Key

PXWVUVOKSNIQAN-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Canonical SMILES

CCN1C(=O)C(C(O1)C)CC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Synonyms

2-Acetylamino-2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-isoxazol-4-ylmethyl)-malonic Acid Diethyl Ester_x000B_

Origin of Product

United States

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